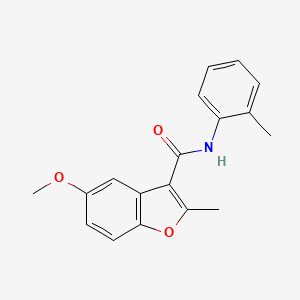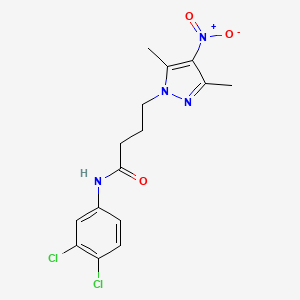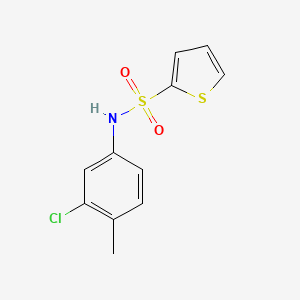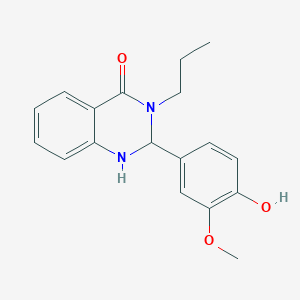
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd-1 has been found to exhibit promising results in various preclinical studies, making it a subject of interest for further research.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor. Protein kinases play a crucial role in various cellular processes, including cell growth and differentiation, and their dysregulation is associated with several diseases. By inhibiting protein kinases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may interfere with the signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have various biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small size and ability to easily penetrate cell membranes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential direction is to further investigate its mechanism of action and identify specific protein kinases that it targets. Additionally, more preclinical studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in animal models of various diseases. Furthermore, the development of more soluble analogs of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may improve its potential as a therapeutic agent.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline and 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the growth of multiple cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have neuroprotective properties and has shown potential in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-6-5-10(16)8-12(13)19-15(21)14(20)18-9-11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJTWGPXTOUSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)

![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)